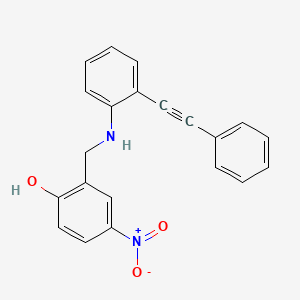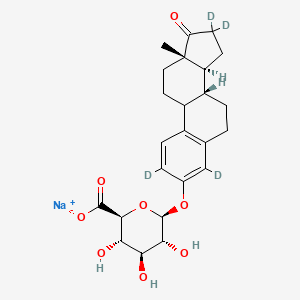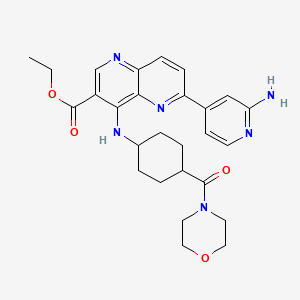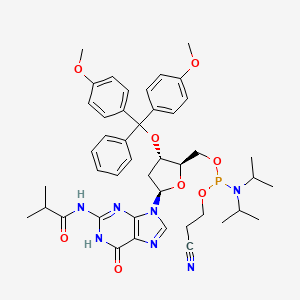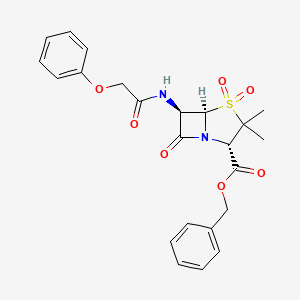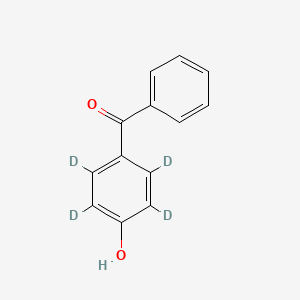
4-Hydroxybenzophenone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybenzophenone-d4 is a deuterium-labeled derivative of 4-Hydroxybenzophenone. It is an organic compound with the molecular formula C13H6D4O2 and a molecular weight of 202.24 g/mol . The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the benzene ring, making it useful as a tracer in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxybenzophenone-d4 can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of deuterated benzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to maintain the reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4-Hydroxybenzophenone-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of 4-benzoylbenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the substituent used.
科学的研究の応用
4-Hydroxybenzophenone-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials, such as UV stabilizers and photoinitiators for polymerization
作用機序
The mechanism of action of 4-Hydroxybenzophenone-d4 involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of 4-Hydroxybenzophenone, interacting with enzymes and receptors. The deuterium atoms provide stability and allow for precise tracking in metabolic studies . The compound can inhibit enzymes like lanosterol 14-alpha demethylase, affecting sterol biosynthesis .
類似化合物との比較
Similar Compounds
- 4-Hydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 4-Methoxybenzophenone
Uniqueness
4-Hydroxybenzophenone-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracing in scientific studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
特性
CAS番号 |
93496-64-1 |
|---|---|
分子式 |
C13H10O2 |
分子量 |
202.24 g/mol |
IUPAC名 |
phenyl-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i6D,7D,8D,9D |
InChIキー |
NPFYZDNDJHZQKY-YKVCKAMESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC=C2)[2H])[2H])O)[2H] |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
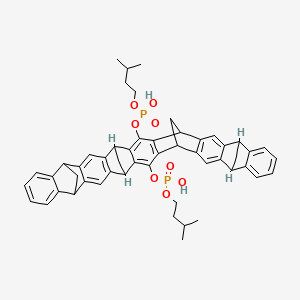
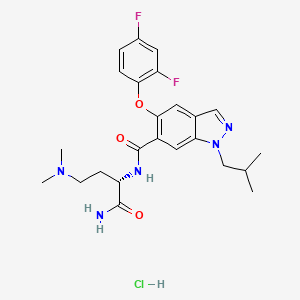
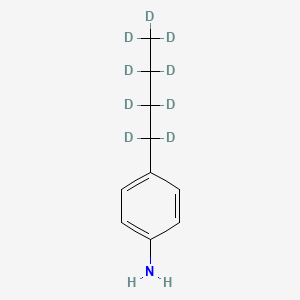
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
